

Physicochemical Properties of Z-D-Ala-NH2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Ala-NH2

Cat. No.: B554551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Ala-NH2, also known as N-benzyloxycarbonyl-D-alanine amide, is a synthetic amino acid derivative.^[1] It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine, with the C-terminus as an amide. This compound is a crucial building block in peptide synthesis, offering stability and protected reactivity for the construction of more complex peptide structures.^{[1][2]} Its application is prominent in the development of bioactive peptides and pharmaceuticals, where it can serve as a component in enzyme inhibitors and modulators.^[2] This technical guide provides an in-depth overview of the core physicochemical properties of **Z-D-Ala-NH2**, along with standard experimental protocols for their determination.

Core Physicochemical Properties

The key physicochemical properties of **Z-D-Ala-NH2** are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[1][2]
Molecular Weight	222.25 g/mol	[2]
Appearance	White to off-white powder/solid	[1][2]
Melting Point	129-135 °C	[2]
Optical Rotation $[\alpha]D^{20}$	-12 ± 2° (c=1 in acetone)	[2]
Solubility	Soluble in polar solvents such as water and methanol.	[1]
Purity	≥ 98% (by HPLC)	[2]

Experimental Protocols

The determination of the physicochemical properties of **Z-D-Ala-NH2** involves a series of standard analytical techniques. Below are the detailed methodologies for the key experiments.

Determination of Melting Point

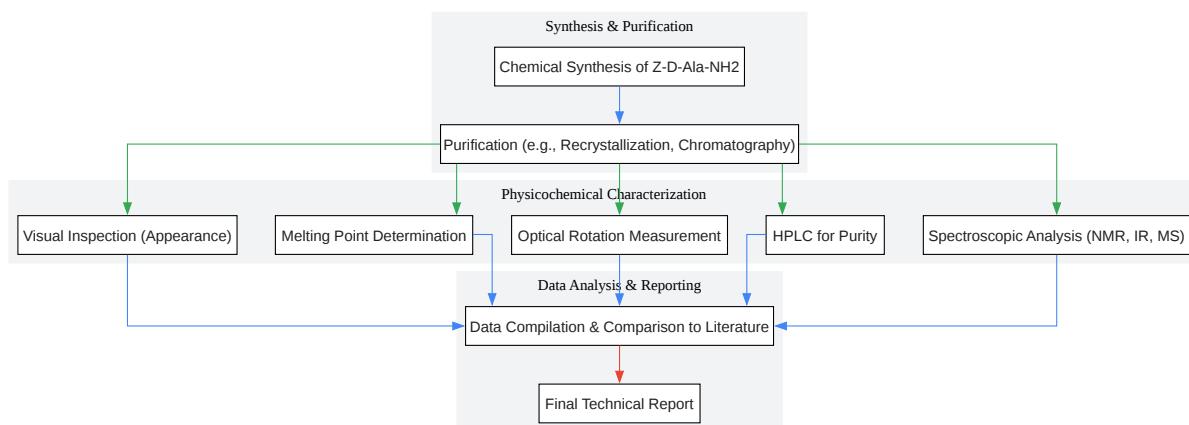
The melting point of **Z-D-Ala-NH2** is determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range. This range provides an indication of the purity of the compound, with a sharp melting point range being indicative of high purity.

Measurement of Optical Rotation

Optical rotation is a crucial parameter for chiral molecules like **Z-D-Ala-NH2** and is measured using a polarimeter.[3]

- Sample Preparation: A solution of **Z-D-Ala-NH2** is prepared by dissolving a precisely weighed amount of the compound in a specific volume of a suitable solvent (e.g., acetone, as indicated for the reference value). The concentration is typically expressed in g/100mL.

- **Measurement:** The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample.
- **Data Analysis:** The instrument measures the angle of rotation (α) of the plane-polarized light. The specific rotation $[\alpha]$ is then calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.^[4]


High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of **Z-D-Ala-NH₂**.

- **Sample Preparation:** A dilute solution of **Z-D-Ala-NH₂** is prepared in a suitable solvent, which is compatible with the mobile phase.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase C18 column is commonly used.
 - **Mobile Phase:** A gradient of two solvents, typically water with an acid modifier (like trifluoroacetic acid) and an organic solvent (like acetonitrile), is employed.
 - **Detection:** A UV detector is used, typically at a wavelength where the benzyloxycarbonyl group shows strong absorbance (around 254 nm).
- **Analysis:** The sample is injected into the HPLC system. The retention time of the main peak corresponding to **Z-D-Ala-NH₂** is recorded. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent physicochemical characterization of a compound like **Z-D-Ala-NH₂**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Conclusion

Z-D-Ala-NH₂ is a foundational building block in peptide chemistry with well-defined physicochemical properties. The data and protocols presented in this guide are essential for its effective use in research and development. Adherence to these standard characterization methods ensures the quality and reliability of this reagent in the synthesis of novel peptide-based therapeutics and other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 151378-81-3: Z-D-Ala-NH2 | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of Z-D-Ala-NH2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554551#what-are-the-physicochemical-properties-of-z-d-ala-nh2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com